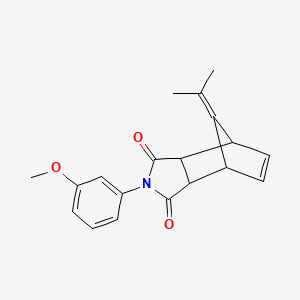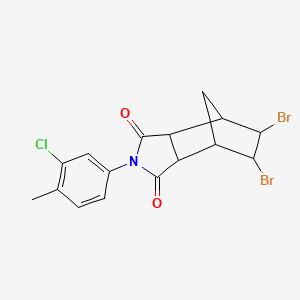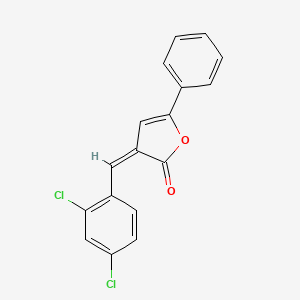![molecular formula C12H16ClN3O3 B11690036 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H16ClN3O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol typically involves the reaction of 5-chloro-2-nitroaniline with piperazine in the presence of ethanol. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 5-chloro-2-nitroaniline and piperazine.
Solvent: Ethanol.
Reaction Conditions: Heating the mixture to a suitable temperature to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[4-(5-Chloro-2-aminophenyl)piperazin-1-yl]ethanol, while substitution of the chloro group can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol: A similar compound with a different substitution pattern on the phenyl ring.
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol: Another related compound with a nitro group but lacking the chloro substituent.
2-[4-(2-Nitrophenyl)piperazin-1-yl]ethanol: A compound with only a nitro group on the phenyl ring.
Uniqueness
2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in chemical synthesis and its effectiveness in various applications.
Eigenschaften
Molekularformel |
C12H16ClN3O3 |
|---|---|
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
2-[4-(5-chloro-2-nitrophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16ClN3O3/c13-10-1-2-11(16(18)19)12(9-10)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2 |
InChI-Schlüssel |
JHLAXAREQLFKHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)

![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)


![N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)
![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
